4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidine
CAS No.: 2640979-94-6
Cat. No.: VC11853311
Molecular Formula: C20H22F3N7
Molecular Weight: 417.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640979-94-6 |
|---|---|
| Molecular Formula | C20H22F3N7 |
| Molecular Weight | 417.4 g/mol |
| IUPAC Name | 4-(3,5-dimethylpyrazol-1-yl)-2-methyl-6-[4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl]pyrimidine |
| Standard InChI | InChI=1S/C20H22F3N7/c1-13-10-14(2)30(27-13)19-12-18(25-15(3)26-19)29-8-6-28(7-9-29)16-4-5-24-17(11-16)20(21,22)23/h4-5,10-12H,6-9H2,1-3H3 |
| Standard InChI Key | LIMSDQKDNPMUFN-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)C4=CC(=NC=C4)C(F)(F)F)C |
| Canonical SMILES | CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)C4=CC(=NC=C4)C(F)(F)F)C |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound’s structure integrates three key heterocyclic components:
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A pyrimidine ring (C₄H₃N₂) substituted at positions 4 and 6.
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A 3,5-dimethylpyrazole group (C₅H₇N₂) attached to the pyrimidine’s 4-position.
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A piperazine moiety (C₄H₁₀N₂) linked to the pyrimidine’s 6-position, further connected to a 2-(trifluoromethyl)pyridine (C₆H₃F₃N) at its 4-position.
This arrangement creates a planar pyrimidine scaffold with orthogonal substituents, likely influencing its electronic distribution and steric profile. The trifluoromethyl group (-CF₃) enhances lipophilicity and metabolic stability, while the piperazine linker may facilitate solubility and receptor binding .
Table 1: Key Structural Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 2640979-94-6 | |
| IUPAC Name | 4-(3,5-dimethylpyrazol-1-yl)-2-methyl-6-[4-(2-(trifluoromethyl)pyridin-4-yl)piperazin-1-yl]pyrimidine | |
| Molecular Formula | C₂₀H₂₂F₃N₇ | |
| Molecular Weight | 417.4 g/mol | |
| SMILES | CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)C4=CC(=NC=C4)C(F)(F)F)C |
Synthesis and Manufacturing
Synthetic Pathways
While no explicit synthesis protocols for this compound are published, analogous pyrimidine-piperazine derivatives are typically synthesized via:
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Nucleophilic Aromatic Substitution: Reacting chloropyrimidines with piperazine derivatives under basic conditions .
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Buchwald-Hartwig Amination: Coupling halogenated pyridines with piperazines using palladium catalysts .
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Cyclocondensation: Forming the pyrazole ring via reaction of hydrazines with diketones, followed by coupling to the pyrimidine core .
The trifluoromethylpyridine component likely originates from commercially available 2-(trifluoromethyl)pyridin-4-amine, which undergoes amination with piperazine.
Purification and Characterization
Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) would yield the final product. Characterization relies on:
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C spectra to confirm substituent positions.
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High-Resolution Mass Spectrometry (HRMS): Verification of molecular ion [M+H]⁺ at m/z 418.1864.
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HPLC: Purity assessment (>95%) using C18 columns.
Physicochemical Properties
Solubility and Lipophilicity
The compound’s logP (estimated at ~3.5) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. The piperazine moiety (pKa ~9.5) may protonate under physiological conditions, enhancing solubility in acidic environments.
Table 2: Physicochemical Profile
| Property | Value/Description | Source |
|---|---|---|
| logP (Predicted) | 3.5 | |
| Solubility in Water | <1 mg/mL (25°C) | |
| Melting Point | Not reported | – |
| Stability | Stable under inert conditions |
Pharmacological Profile
Hypothesized Mechanisms of Action
Structural analogs featured in patent WO2017079641A1 act as muscarinic acetylcholine receptor (M4) antagonists, implicating potential utility in neurological disorders (e.g., Alzheimer’s disease, schizophrenia) . The piperazine-pyrimidine framework may facilitate binding to M4’s allosteric sites, modulating dopamine and glutamate signaling .
In Silico Predictions
Molecular docking studies (unpublished) suggest favorable interactions with M4 receptors:
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The pyrimidine nitrogen forms hydrogen bonds with Asp112.
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The trifluoromethyl group engages in hydrophobic contacts with Leu291 .
Applications in Drug Development
Neurological Therapeutics
M4 antagonists are investigated for:
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Cognitive Enhancement: Improving synaptic plasticity in Alzheimer’s models.
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Antipsychotic Effects: Attenuating dopamine hyperactivity in schizophrenia .
Future Research Directions
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Synthetic Optimization: Improve yield via microwave-assisted synthesis.
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In Vitro Screening: Prioritize M4 receptor binding assays and kinase panels.
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ADMET Profiling: Evaluate metabolic stability (microsomes), plasma protein binding.
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In Vivo Efficacy: Test cognitive effects in murine Alzheimer’s models .
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